![molecular formula C17H22BrNO3 B3060076 (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide CAS No. 1609407-71-7](/img/structure/B3060076.png)
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide
Overview
Description
“(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609407-71-7 . Its linear formula is C17 H21 N O3. Br H .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H21NO3.BrH/c1-19-15-7-5-4-6-14 (15)12-18-11-13-8-9-16 (20-2)17 (10-13)21-3;/h4-10,18H,11-12H2,1-3H3;1H . This indicates the molecular structure of the compound.Scientific Research Applications
Central Nervous System Effects
The compound was explored for its central nervous system actions, particularly its behavioral and brain catecholamine effects in mice. It was found to rapidly deplete norepinephrine and, to a lesser extent, dopamine upon chronic dosing. However, it did not exhibit blocking effects on brain dopamine receptors, nor did it affect brain catecholamine synthesis or dopamine-β-hydroxylase activity (Bannon et al., 1980).
Metabolic Pathways
The metabolic pathways of a related compound, P91024, were investigated in rats. The study identified various phase I and phase II metabolites in rat feces, bile, urine, and plasma, revealing extensive metabolism of the compound. The metabolites were identified and characterized using LC-MS/MS, expanding knowledge on the metabolism of related compounds (Wang et al., 2007).
Cardiovascular Effects
A series of derivatives were synthesized and evaluated for their positive inotropic activity on the canine heart. Some derivatives demonstrated potent activity with selectivity for positive inotropic effects over chronotropic and vasodilatory effects in anesthetized dogs. Two such derivatives underwent further investigation in conscious dogs and did not affect heart rate or mean blood pressure, indicating their potential as cardiovascular agents (Fujioka et al., 1992).
Anti-Inflammatory Properties
The compound LJP 1586, structurally related to (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide, was studied for its anti-inflammatory properties. It was found to be a potent inhibitor of SSAO activity and demonstrated significant anti-inflammatory effects in vivo, indicating potential therapeutic applications in inflammatory conditions (O'Rourke et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-19-15-7-5-4-6-14(15)12-18-11-13-8-9-16(20-2)17(10-13)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHVSVLYHXNDAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)OC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide | |
CAS RN |
1609407-71-7 | |
Record name | Benzenemethanamine, 3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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